Ortho- vs. Para-Benzamide Regioisomerism: Divergent Target Engagement Profiles
The target compound bears an ortho-aminobenzamide group, whereas its closest catalogued regioisomer (4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide, CAS 1092338-04-9) carries the amide functionality in the para position . Although no direct head-to-head biochemical comparison between these two regioisomers has been published, class-level SAR evidence from benzofuran-amide series indicates that benzamide regiochemistry is a critical determinant of biological activity. In a structurally related series of substituted benzamide derivatives, changing the substituent position from ortho (2-Me, IC₅₀ = 8.7 ± 0.7 μM) to para (4-Me, IC₅₀ = 29.1 ± 3.8 μM) on the benzamide ring resulted in an approximately 3.3-fold loss of inhibitory potency [1]. This class-level inference predicts that the ortho-aminobenzamide configuration of the target compound may confer distinct target engagement properties compared to its para-substituted regioisomer, and users should not assume functional interchangeability without experimental verification.
| Evidence Dimension | Positional isomerism effect on inhibitory potency (class-level SAR inference for benzamide derivatives) |
|---|---|
| Target Compound Data | Ortho-aminobenzamide regioisomer (target compound, CAS not independently assigned; catalogued as InterBioScreen STOCK1N-25147) |
| Comparator Or Baseline | Para-aminobenzamide regioisomer (CAS 1092338-04-9); model benzamide positional isomers: 2-Me (IC₅₀ = 8.7 ± 0.7 μM) vs. 4-Me (IC₅₀ = 29.1 ± 3.8 μM); 2-OMe (IC₅₀ = 90 ± 26 μM) [1] |
| Quantified Difference | Class-level: ~3.3-fold potency difference between ortho- and para-methylbenzamide isomers; ortho-methoxy substitution further reduces potency (~10.3-fold vs. 2-Me) [1] |
| Conditions | In vitro enzyme inhibition assay (substituted benzamide series); specific target not disclosed for regioisomer comparison [1] |
Why This Matters
Selection of the ortho rather than the para regioisomer may be critical for achieving desired target potency, and procurement specifications must distinguish between these positional isomers.
- [1] PMC Table 1. Structure and activity of substituted benzamide derivatives. IC₅₀ (μM) values: lead 2-Me 8.7 ± 0.7; 5a 3-Me 14.8 ± 5.0; 5b 4-Me 29.1 ± 3.8; 5c 2-OMe 90 ± 26. View Source
